N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Description
N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a 1,3,4-thiadiazole derivative characterized by a propionamide group at position 2 of the thiadiazole ring and a 2,5-dimethylphenyl-substituted acetamide moiety linked via a thioether bridge. The 2,5-dimethylphenyl group may enhance lipophilicity and influence binding to biological targets, such as tubulin or aromatase enzymes, while the thiadiazole core contributes to metabolic stability and electronic effects .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQNBEKEVYHMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Propionamide Group: The propionamide group can be introduced through an amidation reaction, where the thiadiazole derivative is reacted with propionyl chloride or propionic anhydride in the presence of a base such as triethylamine.
Attachment of the 2,5-Dimethylphenyl Group: The final step involves the nucleophilic substitution reaction where the 2,5-dimethylphenyl group is introduced using a suitable electrophile, such as 2,5-dimethylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal properties. This compound may be used to develop new agrochemicals to protect crops from pests and diseases.
Materials Science: The unique structural features of thiadiazole derivatives make them suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, which can cause oxidative stress and damage to cellular components, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, where variations in substituents significantly impact physicochemical and biological properties. Key analogues include:
Key Observations:
- Biological Activity: Compound 4y (), with a p-tolylamino group, exhibits potent anticancer activity (IC₅₀ < 0.1 mM), suggesting that electron-donating substituents (e.g., methyl) enhance cytotoxicity. The target compound’s 2,5-dimethylphenyl group may similarly improve activity .
- Core Heterocycle Differences: Thiazole-based compounds (e.g., ) show PARP-1 inhibition, whereas thiadiazoles (e.g., ) are more associated with tubulin binding or aromatase inhibition, highlighting core-dependent mechanisms .
Structural Insights from X-ray Data ()
X-ray analysis of related intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) reveals planar thiadiazole rings and hydrogen-bonding networks critical for stability. The target compound’s 2-oxoethylthio group may adopt a similar conformation, optimizing interactions with hydrophobic enzyme pockets .
Biological Activity
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a thiadiazole ring , an amide bond , and a dimethylphenyl group , contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 378.51 g/mol. The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances its reactivity and interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S2 |
| Molecular Weight | 378.51 g/mol |
| Structural Features | Thiadiazole ring, Amide |
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial activity. Specifically, this compound has shown promise against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Studies indicate that derivatives of thiadiazoles can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of thiadiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32.6 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like streptomycin (MIC = 47.5 µg/mL) .
Anticancer Properties
The anticancer potential of this compound has also been explored. The thiadiazole ring has mechanisms that inhibit RNA and DNA synthesis without affecting protein synthesis, making it a candidate for cancer treatment .
Research indicates that these compounds target key kinases involved in tumorigenesis and can disrupt uncontrolled cell division characteristic of neoplastic diseases. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating pathways that lead to programmed cell death .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 32.6 µg/mL against S. aureus | |
| Anticancer | Induces apoptosis in cancer cells |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to achieve high yields and purity. Key steps include the formation of the thiadiazole ring followed by the introduction of substituents such as the dimethylphenyl group and the amide linkage.
Q & A
Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling 1,3,4-thiadiazol-2-amine derivatives with chloroacetyl intermediates under reflux conditions. For example, analogous procedures (e.g., ) use triethylamine as a base and monitor reaction progress via TLC. Key parameters include:
| Parameter | Example Conditions | Source |
|---|---|---|
| Reagents | Chloroacetyl chloride, triethylamine | |
| Solvent | Ethanol, pet-ether (recrystallization) | |
| Reaction Time | 4–6 hours under reflux | |
| Purification | Recrystallization or ice precipitation |
Optimization employs statistical Design of Experiments (DoE) to minimize trials while varying temperature, solvent polarity, and stoichiometry .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) resolve aromatic protons, thiadiazole rings, and amide linkages .
- X-ray Diffraction : Determines bond lengths, angles, and confirms stereochemistry of intermediates (e.g., thiadiazole-triazine hybrids) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na] adducts) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanism hypotheses?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates, while molecular dynamics simulate solvent effects. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to validate mechanisms (e.g., nucleophilic substitution vs. radical pathways) . Contradictions between experimental yields and theoretical predictions are addressed by adjusting entropy/enthalpy parameters or solvent models in simulations.
Q. What strategies mitigate discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles .
- Alternative Techniques : Use IR spectroscopy to confirm carbonyl stretches or variable-temperature NMR to probe dynamic effects.
- Statistical Analysis : Apply multivariate regression (DoE) to identify experimental variables (e.g., pH, concentration) causing anomalies .
Q. How are reactive intermediates tracked in multi-step syntheses?
Methodological Answer:
- In-Situ Monitoring : Use HPLC or Raman spectroscopy to detect transient species (e.g., thioamide intermediates) .
- Trapping Experiments : Add scavengers (e.g., TEMPO for radicals) or isotopic labeling () to isolate intermediates .
Q. What methodologies assess pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- Solubility : Shake-flask method with HPLC quantification across pH gradients.
- Metabolic Stability : Liver microsome assays coupled with LC-MS to track degradation half-lives .
- Permeability : Caco-2 cell monolayers or PAMPA assays .
Q. How are structure-activity relationships (SAR) systematically explored?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., 2,5-dimethylphenyl group) and compare bioactivity .
- In-Silico Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases) .
- Proteomics : Identify off-target interactions via affinity chromatography and MS/MS .
Q. What experimental designs address low reproducibility in biological assays?
Methodological Answer:
- Positive/Negative Controls : Include reference inhibitors and vehicle-only groups.
- Blinded Replicates : Perform triplicate assays with independent compound batches.
- DoE Optimization : Vary cell density, serum concentration, and incubation time to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
